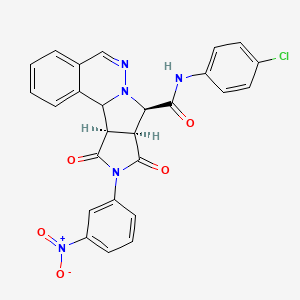
C26H18ClN5O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C26H18ClN5O5 is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and potential applications. Understanding the properties and behavior of this compound is essential for its utilization in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C26H18ClN5O5 typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form larger ones, often with the elimination of a small molecule such as water.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and are used to modify the oxidation state of the compound.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:
Batch Processing: This method involves producing the compound in discrete batches, allowing for careful control of reaction conditions.
Continuous Processing: This method involves the continuous flow of reactants through a reactor, allowing for large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
C26H18ClN5O5: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions of This compound typically require specific reagents and conditions, such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
C26H18ClN5O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of C26H18ClN5O5 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, affecting cellular signaling and function.
Altering Gene Expression: Influencing the expression of specific genes, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
C26H18ClN5O5: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C26H18ClN5O4: Differing by one oxygen atom, this compound may have different reactivity and applications.
C26H18ClN5O6: Differing by one additional oxygen atom, this compound may have different chemical properties and biological activity.
The unique structure and properties of This compound make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H18ClN5O5 |
|---|---|
Molecular Weight |
515.9 g/mol |
IUPAC Name |
(11R,12S,16R)-N-(4-chlorophenyl)-14-(3-nitrophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C26H18ClN5O5/c27-15-8-10-16(11-9-15)29-24(33)23-21-20(22-19-7-2-1-4-14(19)13-28-31(22)23)25(34)30(26(21)35)17-5-3-6-18(12-17)32(36)37/h1-13,20-23H,(H,29,33)/t20-,21+,22?,23-/m1/s1 |
InChI Key |
AEDWNBWLDXDEKE-HNTVYWHESA-N |
Isomeric SMILES |
C1=CC=C2C3[C@H]4[C@@H]([C@@H](N3N=CC2=C1)C(=O)NC5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C3C4C(C(N3N=CC2=C1)C(=O)NC5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















